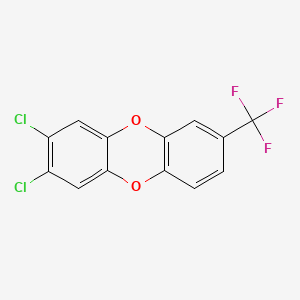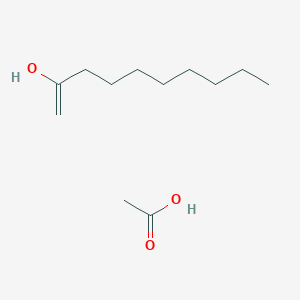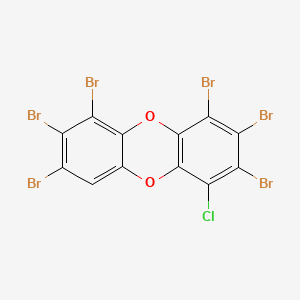![molecular formula C12H18O4 B14338681 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate CAS No. 104451-22-1](/img/structure/B14338681.png)
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate is an organic compound that features a cyclohexene ring attached to an ethoxy group and a 3-oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate typically involves the reaction of cyclohex-2-en-1-one with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide (NaOEt). The reaction proceeds through a nucleophilic addition mechanism, followed by mild acidic workup to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action for 2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate involves its interaction with various molecular targets. The compound’s structure allows it to participate in nucleophilic addition and substitution reactions, which can modify biological molecules or synthetic intermediates. The specific pathways and targets depend on the context of its use, such as enzyme binding sites or reactive intermediates in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A related compound with a similar cyclohexene ring structure.
Ethyl 3-oxobutanoate: Shares the 3-oxobutanoate moiety.
2-(1-Cyclohexenyl)ethylamine: Contains a cyclohexene ring and an ethylamine group.
Properties
CAS No. |
104451-22-1 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-yloxyethyl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O4/c1-10(13)9-12(14)16-8-7-15-11-5-3-2-4-6-11/h3,5,11H,2,4,6-9H2,1H3 |
InChI Key |
LPFSDPIBVCDKGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCCOC1CCCC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



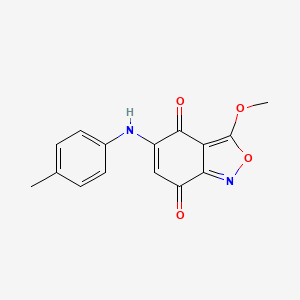


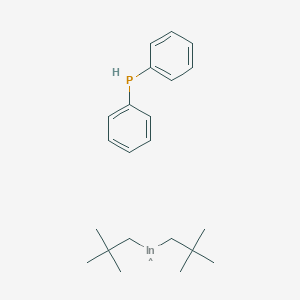


![Bis{4-[(naphthalen-1-yl)oxy]phenyl}methanone](/img/structure/B14338645.png)
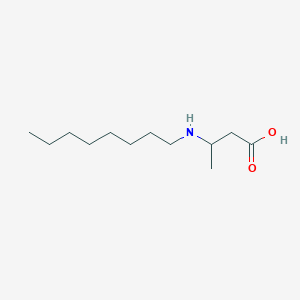
![2-Heptynoic acid, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B14338657.png)
